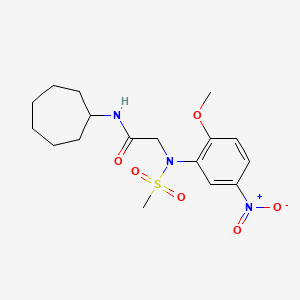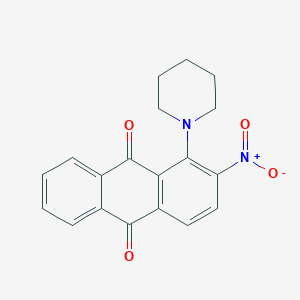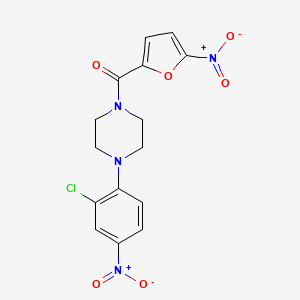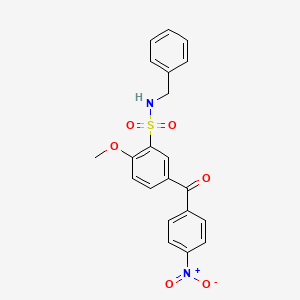
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
作用机制
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its binding to the glutamate receptor leads to the activation of ion channels, resulting in the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization and the generation of an action potential. By blocking the binding of glutamate, CNQX inhibits the activation of the ion channels and prevents the generation of an action potential.
Biochemical and Physiological Effects:
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. CNQX has also been shown to inhibit the excitotoxicity that occurs in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, CNQX has been shown to reduce pain perception and alleviate symptoms of drug addiction and psychiatric disorders.
实验室实验的优点和局限性
CNQX is a highly specific and potent antagonist of the ionotropic glutamate receptor and has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, one limitation of CNQX is that it is not selective for a specific subtype of glutamate receptor and can inhibit the activity of all ionotropic glutamate receptors. Another limitation is that CNQX has a relatively short half-life in vivo, which limits its use in animal studies.
未来方向
For research on CNQX include the development of more selective antagonists for specific subtypes of glutamate receptors, the investigation of the role of glutamate receptors in the development of psychiatric disorders, and the development of novel therapies for neurodegenerative disorders based on the inhibition of glutamate receptors.
合成方法
CNQX can be synthesized by reacting 2-amino-5-nitrophenol with cycloheptylamine, followed by the addition of methylsulfonyl chloride and glycine. The final product is obtained after purification through recrystallization. The synthesis of CNQX has been well established, and the compound is commercially available from various chemical suppliers.
科学研究应用
CNQX has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CNQX has also been used to study the role of glutamate receptors in pain perception, drug addiction, and psychiatric disorders.
属性
IUPAC Name |
N-cycloheptyl-2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-26-16-10-9-14(20(22)23)11-15(16)19(27(2,24)25)12-17(21)18-13-7-5-3-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDULDSEWBDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)

![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)